L-Alanine-N,N,O-D3
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Overview
Description
L-Alanine-N,N,O-D3: is a deuterated form of L-alanine, an amino acid that plays a crucial role in various biological processes. The deuterium atoms replace the hydrogen atoms in the amino group, carboxyl group, and the side chain, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine-N,N,O-D3 typically involves the incorporation of deuterium atoms into the L-alanine molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction conditions often include elevated temperatures and the use of catalysts like palladium on carbon (Pd/C) to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to incorporate deuterium into the amino acid during biosynthesis. The fermentation process is optimized to achieve high yields and purity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: L-Alanine-N,N,O-D3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form pyruvate in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alaninol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups using reagents like nitrous acid (HNO2).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nitrous acid (HNO2) under acidic conditions to form diazonium salts, which can further react to form various substituted products.
Major Products Formed:
Oxidation: Pyruvate
Reduction: Alaninol
Substitution: Various substituted alanine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: L-Alanine-N,N,O-D3 is extensively used in NMR spectroscopy due to its deuterium atoms, which provide better resolution and sensitivity in NMR studies. It helps in elucidating the structure and dynamics of proteins and other biomolecules.
Biology: In biological research, this compound is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism. It helps in studying the kinetics of enzyme-catalyzed reactions and the flux of metabolic intermediates.
Medicine: this compound is used in medical research to study the metabolism of amino acids in various diseases, including metabolic disorders and cancer. It helps in understanding the alterations in amino acid metabolism in pathological conditions.
Industry: In the industrial sector, this compound is used in the production of deuterated drugs and pharmaceuticals. It is also used in the synthesis of deuterated polymers and materials for various applications .
Mechanism of Action
The mechanism of action of L-Alanine-N,N,O-D3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms in the compound provide unique insights into the reaction mechanisms and kinetics of enzyme-catalyzed processes. The molecular targets include enzymes involved in amino acid metabolism, such as alanine transaminase and alanine dehydrogenase. The pathways involved include the glucose-alanine cycle and the tricarboxylic acid cycle .
Comparison with Similar Compounds
L-Alanine: The non-deuterated form of L-Alanine-N,N,O-D3, which is widely present in proteins and involved in various metabolic processes.
D-Alanine: The D-isomer of alanine, which is found in bacterial cell walls and has different biological functions compared to L-alanine.
β-N-Methylamino-L-Alanine (BMAA): A non-proteinogenic amino acid that has been implicated in neurodegenerative diseases.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide enhanced resolution and sensitivity in NMR studies and allow for the tracing of metabolic pathways with greater accuracy.
Properties
IUPAC Name |
deuterio (2S)-2-(dideuterioamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i/hD3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-QTTZAROQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])[C@@H](C)C(=O)O[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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